molecular formula C19H17ClN2O3S B467015 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide CAS No. 443736-18-3

3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide

Cat. No. B467015
CAS RN: 443736-18-3
M. Wt: 388.9g/mol
InChI Key: DVZYRKLLJOWHPA-UHFFFAOYSA-N
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Description

3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide, also known as CPB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. CPB belongs to the class of benzothiophene derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide is not fully understood. However, it has been suggested that 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide induces cell death in cancer cells by inhibiting the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair. 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has been found to inhibit the growth of bacterial cells by disrupting the cell membrane.
Biochemical and Physiological Effects:
3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has been found to exhibit various biochemical and physiological effects. In cancer cells, 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide induces cell death by causing DNA damage and inhibiting topoisomerase IIα activity. In addition, 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has been found to inhibit the production of pro-inflammatory cytokines by inhibiting COX-2 activity. 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has also been shown to disrupt the cell membrane of bacterial cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide in lab experiments is its ability to induce cell death in cancer cells. 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has also shown promising results in inhibiting the production of pro-inflammatory cytokines and exhibiting antimicrobial activity. However, one of the limitations of using 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide. One of the future directions is to investigate the potential of 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide as a chemotherapeutic agent for the treatment of various cancers. Another future direction is to explore the use of 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide and to improve its solubility in water for better bioavailability and efficacy.
Conclusion:
In conclusion, 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide is a chemical compound that has shown potential in various scientific research studies. 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has exhibited cytotoxicity against cancer cells, anti-inflammatory activity, and antimicrobial activity. The mechanism of action of 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide is not fully understood, but it has been suggested that 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide induces cell death in cancer cells by inhibiting the activity of topoisomerase IIα and inhibiting COX-2 activity. 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has several advantages and limitations for lab experiments, and there are several future directions for the research and development of 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide.

Synthesis Methods

The synthesis of 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide involves the reaction of 3-chloro-6-methoxybenzoic acid with thionyl chloride to form 3-chloro-6-methoxybenzoyl chloride. This intermediate is then reacted with 3-phenylpropanoic acid hydrazide in the presence of triethylamine to obtain 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide. The overall yield of the synthesis method is around 60%.

Scientific Research Applications

3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has shown potential in various scientific research studies, including cancer treatment, anti-inflammatory activity, and antimicrobial activity. 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has been found to exhibit cytotoxicity against various cancer cell lines, including breast, liver, and lung cancer cells. 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-25-13-8-9-14-15(11-13)26-18(17(14)20)19(24)22-21-16(23)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZYRKLLJOWHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)CCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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